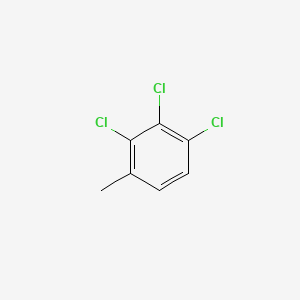

2,3,4-Trichlorotoluene

描述

Historical Context and Discovery

The systematic study of this compound began in earnest during the 1950s, with foundational research conducted by Brimelow, Jones, and Metcalfe, who published their seminal work on the nuclear chlorination of toluene in the Journal of the Chemical Society in 1951. This research established the fundamental understanding of how trichlorotoluene isomers could be selectively produced through controlled chlorination reactions. The historical significance of this work cannot be overstated, as it provided the first comprehensive methodology for synthesizing specific trichlorotoluene isomers, including the 2,3,4-isomer, through electrophilic aromatic substitution reactions.

The discovery and characterization of this compound emerged from broader efforts to understand the reactivity patterns of substituted aromatic compounds. Early researchers recognized that the methyl group in toluene dramatically enhanced the reactivity of the benzene ring toward electrophilic substitution, making it approximately twenty-five times more reactive than unsubstituted benzene. This enhanced reactivity enabled researchers to achieve multiple chlorination events under controlled conditions, leading to the formation of various trichlorotoluene isomers.

Subsequent research in the 1980s expanded upon these early findings, with Chu and colleagues conducting detailed toxicological studies that required pure samples of various trichlorotoluene isomers, including this compound. These studies necessitated the development of improved synthetic methods and purification techniques, further advancing the chemical understanding of this compound class.

Table 1: Historical Milestones in this compound Research

| Year | Researchers | Contribution | Significance |

|---|---|---|---|

| 1951 | Brimelow, Jones, Metcalfe | Nuclear chlorination methodology | Established fundamental synthesis approach |

| 1984 | Chu et al. | Toxicological characterization | Required pure compound preparation |

| 1990s | Various patent literature | Industrial applications | Demonstrated commercial potential |

| 2000s | Electrochemical studies | Reduction mechanisms | Advanced understanding of reactivity |

Significance in Organochlorine Chemistry

This compound holds considerable significance within the broader field of organochlorine chemistry due to its unique structural features and chemical properties. As one of six possible constitutional isomers of trichlorotoluene, this compound exemplifies the principles of positional isomerism in chlorinated aromatic systems. The specific arrangement of chlorine atoms at positions 2, 3, and 4 relative to the methyl group creates distinctive steric and electronic effects that influence both its chemical reactivity and physical properties.

The compound serves as an excellent model system for studying electrophilic aromatic substitution reactions and their regioselectivity patterns. Research has demonstrated that the formation of this compound occurs through the usual selectivity patterns observed in electrophilic aromatic substitution reactions of substituted benzenes. The methyl group acts as an activating substituent, directing incoming electrophiles to the ortho and para positions, while the chlorine atoms, once introduced, influence subsequent substitution events through their electron-withdrawing effects.

Table 2: Physical Properties of this compound

属性

IUPAC Name |

1,2,3-trichloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOGNQZQKDZOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223778 | |

| Record name | 2,3,4-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7359-72-0 | |

| Record name | 1,2,3-Trichloro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7359-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007359720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

2,3,4-Trichlorotoluene can be synthesized through the chlorination of toluene. The process involves treating toluene with three equivalents of chlorine in the presence of various Lewis acids. This method leverages the usual selectivity of electrophilic aromatic substitution reactions of substituted benzenes . Industrial production methods often involve the use of specific chlorination catalysts to achieve high yields and purity of the desired isomer .

化学反应分析

2,3,4-Trichlorotoluene undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form trichlorobenzoic acid derivatives.

Reduction Reactions: The compound can be reduced to form less chlorinated toluene derivatives.

Common reagents used in these reactions include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions include various chlorinated benzoic acids and less chlorinated toluenes .

科学研究应用

2,3,4-Trichlorotoluene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including herbicides and pesticides.

Medicine: Research into its potential effects and uses in medicinal chemistry is ongoing, although it is not widely used in pharmaceuticals.

作用机制

The mechanism by which 2,3,4-Trichlorotoluene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms on the benzene ring make it more reactive towards nucleophiles, allowing it to participate in various chemical reactions. The pathways involved include the formation of intermediates that can further react to form more complex compounds .

相似化合物的比较

2,3,4-Trichlorotoluene can be compared with other trichlorotoluene isomers such as 2,3,5-Trichlorotoluene, 2,3,6-Trichlorotoluene, 2,4,5-Trichlorotoluene, 2,4,6-Trichlorotoluene, and 3,4,5-Trichlorotoluene. Each of these isomers has different physical and chemical properties due to the varying positions of the chlorine atoms on the benzene ring. For example, 2,4,6-Trichlorotoluene has a different melting and boiling point compared to this compound . The unique arrangement of chlorine atoms in this compound makes it particularly useful in specific chemical syntheses and industrial applications.

生物活性

2,3,4-Trichlorotoluene (TCT) is a chlorinated aromatic compound with significant biological activity and toxicity implications. This article reviews the biological effects of TCT based on various studies, highlighting its toxicological profiles, mechanisms of action, and environmental impact.

- Chemical Formula : C7H5Cl3

- Molecular Weight : 201.47 g/mol

- CAS Number : 98-07-7

Acute Toxicity

Acute toxicity studies have shown that TCT has a moderate to high level of toxicity in animal models. The 4-hour inhalation LC50 was determined to be 530 mg/m³ for female rats and >600 mg/m³ for males. Clinical signs included respiratory distress and weight loss .

Chronic Exposure

Chronic exposure studies indicate potential carcinogenic effects. In a study involving repeated inhalation exposure, TCT induced chromosomal aberrations and micronuclei formation in bone marrow cells of mice, suggesting genotoxic potential . Furthermore, it has been associated with the development of lung tumors and skin tumors in animal models .

The biological activity of TCT is primarily attributed to its ability to interact with cellular components and induce oxidative stress. The compound undergoes metabolic transformation leading to the formation of reactive metabolites that can cause cellular damage.

Metabolism

Upon exposure, TCT is metabolized primarily in the liver, where it is converted into various metabolites including hippuric acid, which is then excreted in urine. This metabolic pathway indicates a significant absorption from the gastrointestinal tract .

Environmental Impact

TCT has been detected in various environmental matrices, raising concerns about its ecological effects. It is known to be toxic to aquatic organisms, with a 96-hour LC50 for fish reported at about 20 mg/L . The compound's persistence in the environment underscores the need for monitoring and regulation.

Case Studies

- Carcinogenicity in Animal Models :

- Genotoxic Studies :

Data Summary Table

| Study Type | Findings |

|---|---|

| Acute Toxicity | LC50 (4-hour inhalation): 530 mg/m³ (females), >600 mg/m³ (males) |

| Chronic Exposure | Induced lung tumors and skin tumors; genotoxic effects observed |

| Environmental Toxicity | 96h-LC50 for fish: ~20 mg/L; toxic to aquatic life |

| Metabolic Pathways | Metabolized primarily to hippuric acid; significant absorption from gastrointestinal tract |

常见问题

Q. What are the optimal synthetic pathways for producing 2,3,4-trichlorotoluene with high isomer purity, and how can reaction conditions be controlled to minimize by-products?

- Methodological Answer : The synthesis of this compound typically involves chlorination of toluene or substituted chlorotoluenes. Catalytic chlorination using FeCl₃ yields ~22% of the target isomer in the trichlorotoluene fraction, but selectivity can be improved using FeCl₃–S₂Cl₂ catalysts, which reduce competing isomer formation (e.g., 2,3,6- and 2,4,5-trichlorotoluene) . For higher purity, the Sandmeyer reaction on 3-amino-2,4-dichlorotoluene is recommended, as it avoids isomerization . Key parameters include temperature control (≤80°C), solvent selection (e.g., CCl₄ for homogeneous mixing), and GC-MS monitoring to track isomer ratios .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable for purity assessment?

- Methodological Answer : Critical properties include:

- Melting Point : 43°C (pure crystalline form) .

- Boiling Point : 244°C at standard pressure .

- LogP : 3.95 (indicative of high hydrophobicity) .

Purity is best assessed via GC with FID detection, calibrated against certified reference materials (CRMs) such as N-14075-100MG (2,3,6-trichlorotoluene standard) . NMR (¹H and ¹³C) and HPLC with UV detection (λ = 254 nm) are complementary for identifying co-eluting isomers .

Q. What solvent systems are suitable for dissolving this compound in laboratory settings, and how does solubility impact experimental design?

- Methodological Answer : this compound is insoluble in water but dissolves readily in hot organic solvents like toluene, dichloromethane, and ethyl acetate . For kinetic studies, use polar aprotic solvents (e.g., DMSO) to enhance reaction rates. Note that solubility decreases sharply below 40°C, requiring pre-warmed solvents for crystallization experiments. Sonication at 50°C for 10–15 minutes improves dispersion in viscous media .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer distribution data during catalytic chlorination of toluene to trichlorotoluenes?

- Methodological Answer : Discrepancies in isomer ratios (e.g., 2,3,4- vs. 2,3,6-trichlorotoluene) arise from catalyst variability and reaction scaling. For reproducibility:

- Catalyst Optimization : FeCl₃–S₂Cl₂ systems favor this compound (up to 45% selectivity) over FeCl₃ alone (15%) .

- By-Product Management : Fractional crystallization at 21.5°C separates 2,3,6-trichlorotoluene (71% recovery) from eutectic mixtures .

- Data Validation : Cross-validate GC results with LC-MS/MS to confirm isomer identities and quantify trace impurities (<0.1%) .

Q. What methodologies are recommended for environmental detection and quantification of this compound in complex matrices (e.g., soil, water)?

- Methodological Answer : Sample preparation involves:

- Extraction : Solid-phase extraction (SPE) with C18 cartridges for aqueous samples; Soxhlet extraction with hexane/acetone (3:1) for soil .

- Detection : GC-ECD (LOD = 0.05 µg/L) or GC-MS in SIM mode (m/z 195, 197, 199 for Cl₃ isotopologues) .

Matrix effects are mitigated using deuterated internal standards (e.g., d₅-2,3,4-trichlorotoluene) and EPA Method 8270D validation protocols .

Q. How should researchers design toxicological studies to evaluate the ecological impact of this compound?

- Methodological Answer : Follow OECD Guidelines 407 (28-day repeated dose toxicity):

- Model System : Sprague-Dawley rats (n ≥ 10/group), oral dosing (0–300 mg/kg/day) .

- Endpoints : Hepatic enzyme activity (ALT, AST), histopathology, and bioaccumulation in adipose tissue .

- Controls : Include isomer-specific controls (e.g., 2,3,6-trichlorotoluene) to differentiate toxicity profiles. LC₅₀ values for aquatic organisms (e.g., Daphnia magna) should be determined via static renewal tests .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature sources, and how can this be addressed experimentally?

- Methodological Answer : Discrepancies (e.g., 43°C vs. 41–44°C ranges) stem from impurities or polymorphic forms. To standardize:

- Recrystallize from ethanol/water (95:5) and dry under vacuum (24 h, 40°C) .

- Use differential scanning calorimetry (DSC) at 2°C/min to identify polymorph transitions .

Methodological Tables

Table 1 : Isomer Distribution in Trichlorotoluene Synthesis (Catalyst Comparison)

| Catalyst | This compound (%) | 2,3,6-Trichlorotoluene (%) | 2,4,5-Trichlorotoluene (%) |

|---|---|---|---|

| FeCl₃ | 15 | 46 | 35 |

| FeCl₃–S₂Cl₂ | 11 | 20 | 67 |

Table 2 : Analytical Parameters for Environmental Detection

| Matrix | Method | LOD (µg/L) | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Water | GC-ECD | 0.05 | 92–98 | ≤5 |

| Soil | GC-MS (SIM) | 0.1 | 85–90 | ≤7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。